REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[C:3]=1[N+:9]([O-:11])=[O:10].CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>CC(O)=O>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:14]=[CH:18][CH:17]=[CH:16]2)[C:3]=1[N+:9]([O-:11])=[O:10]
|
Name
|
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=NC=C1)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Type
|
CUSTOM
|
Details
|
the reaction in the same way as in Stage B of Example 92
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 h.
|
Duration
|
3 h
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=NC=C1)N1C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |